1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzen
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Overview
Description
1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzen is an organic compound characterized by the presence of a cyclohexyloxy group, a fluorine atom, and a nitro group attached to a benzene ring
Preparation Methods
The synthesis of 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzen typically involves several steps:
Fluorination: The fluorine atom is introduced via electrophilic aromatic substitution using fluorinating agents such as hydrogen fluoride or fluorine gas.
Cyclohexyloxy Group Introduction: The cyclohexyloxy group can be attached through nucleophilic substitution reactions, where a cyclohexanol derivative reacts with the benzene ring.
Industrial production methods often involve optimizing these reactions to achieve high yields and purity, utilizing catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzen undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyloxy group, forming corresponding ketones or carboxylic acids.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzen has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzen involves its interaction with specific molecular targets. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. The fluorine atom and cyclohexyloxy group contribute to the compound’s overall stability and reactivity, influencing its interactions with biological molecules and pathways.
Comparison with Similar Compounds
1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzen can be compared with similar compounds such as:
1-(Cyclohexyloxy)-4-chloro-2-nitrobenzen: Similar structure but with a chlorine atom instead of fluorine.
1-(Cyclohexyloxy)-4-bromo-2-nitrobenzen: Contains a bromine atom instead of fluorine.
1-(Cyclohexyloxy)-4-iodo-2-nitrobenzen: Features an iodine atom in place of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its halogenated counterparts.
Properties
IUPAC Name |
1-cyclohexyloxy-4-fluoro-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h6-8,10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFNRAJZNWYCQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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